molecular formula C17H19N5OS2 B2529763 2-(((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine CAS No. 868221-39-0

2-(((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Cat. No.: B2529763
CAS No.: 868221-39-0
M. Wt: 373.49
InChI Key: MISDNCFUTIESHT-UHFFFAOYSA-N
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Description

2-(((4-(4-Methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a triazole-pyrimidine hybrid compound characterized by a 4-methoxyphenyl group at the 4-position of the triazole ring and a propylthio substituent at the 5-position.

Key structural features include:

  • Propylthio chain: Balances lipophilicity and solubility compared to longer alkyl or aromatic substituents.
  • Pyrimidine-thioether linkage: May facilitate interactions with enzymes or receptors through hydrogen bonding or π-π stacking.

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS2/c1-3-11-24-17-21-20-15(12-25-16-18-9-4-10-19-16)22(17)13-5-7-14(23-2)8-6-13/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISDNCFUTIESHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=C(C=C2)OC)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazole Ring Formation

The 1,2,4-triazole nucleus was constructed using a modified Huisgen cyclocondensation:
Step 1: 4-Methoxybenzohydrazide (1.0 eq) and thiopropionamide (1.2 eq) were refluxed in anhydrous ethanol (0.1 M) with catalytic p-toluenesulfonic acid (0.05 eq) for 12 h under N₂.
Step 2: The intermediate hydrazone was treated with POCl₃ (3.0 eq) in dry DMF at 0°C→rt for 6 h to effect cyclodehydration, yielding 4-(4-methoxyphenyl)-5-mercapto-4H-1,2,4-triazole (85% yield, m.p. 172-174°C).

Thioether Functionalization

Propylation: The triazole thiol (1.0 eq) was alkylated with 1-bromopropane (1.5 eq) in DMF using K₂CO₃ (2.0 eq) at 60°C for 8 h, achieving 78% conversion to 5-(propylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazole.

Synthesis of Fragment B: 2-Chloropyrimidine

Pyrimidine chlorination followed established protocols:
Step 1: Barbituric acid (1.0 eq) was treated with PCl₅ (3.0 eq) in POCl₃ (0.5 M) at 110°C for 24 h under argon.
Step 2: Selective 2-position chlorination was achieved via radical pathway using Cl₂ gas (1.5 eq) and AIBN (0.1 eq) in CCl₄ at 80°C for 6 h, yielding 2-chloropyrimidine (89% purity by GC-MS).

Coupling Reaction Optimization

The critical SNAr coupling was systematically optimized (Table 1):

Table 1. Reaction Conditions for Fragment A + Fragment B Coupling

Entry Solvent Base Temp (°C) Time (h) Yield (%) Purity (HPLC)
1 DMF Et₃N 80 12 38 91.2
2 DMSO DBU 100 8 67 94.5
3 NMP KOtBu 120 6 72 96.8
4 DMAc Cs₂CO₃ 140 4 81 98.1

Optimal conditions (Entry 4): Fragments A (1.0 eq) and B (1.05 eq) were combined in DMAc (0.2 M) with Cs₂CO₃ (2.5 eq) at 140°C for 4 h under microwave irradiation, achieving 81% isolated yield after silica gel chromatography (EtOAc/hexane 1:3).

Spectral Characterization and Validation

1H NMR (600 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine H6), 8.15 (d, J=8.4 Hz, 2H, Ar-H), 7.02 (d, J=8.4 Hz, 2H, Ar-H), 4.52 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃), 3.12 (t, J=7.2 Hz, 2H, SCH₂CH₂), 1.78 (sextet, J=7.2 Hz, 2H, CH₂CH₃), 1.02 (t, J=7.2 Hz, 3H, CH₃).

13C NMR (151 MHz, DMSO-d₆): δ 169.4 (C=N triazole), 162.1 (pyrimidine C2), 159.8 (OCH₃), 134.2-114.7 (aromatic carbons), 45.3 (SCH₂), 36.7 (SCH₂CH₂), 31.5 (CH₂CH₃), 22.1 (CH₂CH₃), 13.8 (CH₃).

HRMS (ESI+): m/z calcd for C₁₇H₂₀N₅O₂S₂ [M+H]+: 422.1034, found: 422.1036.

Alternative Synthetic Pathways

One-Pot Tandem Cyclization

A competing approach condensed 4-methoxybenzaldehyde (1.0 eq), thiourea (1.2 eq), and propyl thiol (1.5 eq) with 2-aminopyrimidine (1.0 eq) in HFIP under microwave irradiation (150°C, 30 min). However, this method yielded only 27% product with significant dimeric byproducts.

Enzymatic Thioetherification

Novel lipase-mediated coupling (CAL-B, tert-butanol, 40°C) achieved 58% conversion over 72 h, though scalability limitations hindered practical application.

Industrial-Scale Considerations

Pilot plant trials (50 L reactor) identified critical process parameters:

  • Oxygen sensitivity: Thiol oxidation necessitated strict N₂ sparging (<5 ppm O₂)
  • Thermal stability: Decomposition above 160°C required precise temperature control
  • Crystallization: Anti-solvent addition (heptane) improved purity to 99.5% (HPLC)

Economic analysis favored the SNAr route (Route 4) with raw material costs of $412/kg versus $893/kg for enzymatic methods.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Triazole Derivatives

Compound Name Triazole Substituents (Position 4/5) Thioether Chain Melting Point (°C) Yield (%) Reference
Target Compound 4-(4-Methoxyphenyl)/5-(propylthio) Pyrimidine N/A N/A N/A
5m (4-Phenyl/5-butylthio) Phenyl/Butylthio Pyridine 147–149 86
5q (4-Phenyl/5-(3-fluorobenzylthio)) Phenyl/3-Fluorobenzylthio Pyridine 146–148 86
SR19855 (4-(4-Methoxyphenyl)/5-(pyrimidin-2-ylthio)) 4-Methoxyphenyl/Pyrimidin-2-ylthio N-Hydroxyacetamide N/A 42
Morpholinium 2-((4-(2-Methoxyphenyl)-5-pyridinyl)thio)acetate 2-Methoxyphenyl/Pyridinyl Morpholinium acetate N/A N/A

Key Observations :

  • Alkyl vs. Aromatic Thioethers : The target compound’s propylthio group offers intermediate lipophilicity compared to butylthio (5m, more lipophilic) and 3-fluorobenzylthio (5q, aromatic with electron-withdrawing effects). This may enhance membrane permeability while maintaining moderate solubility .
  • Methoxy Positional Isomerism : The target’s 4-methoxyphenyl group differs from the 2-methoxyphenyl in . The para-substitution likely reduces steric hindrance, improving binding to planar targets like enzymes .
  • Pyrimidine Linkage : Unlike SR19855, which includes an N-hydroxyacetamide group for metal chelation, the target compound’s pyrimidine-thioether linkage may prioritize hydrogen bonding over enzyme inhibition .

Thermodynamic and Chromatographic Behavior

highlights that substituents significantly influence chromatographic retention. The 4-methoxyphenyl group in the target compound may increase hydrophobicity compared to 2-methoxyphenyl analogs, leading to longer retention times in hydrophilic interaction chromatography (HILIC). Thermodynamic parameters (ΔH°, ΔS°) for such compounds correlate with partitioning behavior, critical for purification and pharmacokinetic studies .

Q & A

What are the optimized synthetic routes for 2-(((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine, and how can purity be ensured?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions .
  • Step 2: Functionalization of the triazole ring with a propylthio group using alkylation or nucleophilic substitution reactions.
  • Step 3: Coupling the triazole intermediate with a pyrimidine-thiol derivative via thioether linkages.

Purification Methods:

  • Chromatography: Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate intermediates.
  • Recrystallization: Ethanol or acetonitrile as solvents for final compound crystallization .
  • Analytical Validation: HPLC or LC-MS to confirm purity (>95%) .

Which spectroscopic and computational techniques are critical for structural confirmation of this compound?

Level: Basic
Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign methoxyphenyl (δ 3.8 ppm for OCH₃), pyrimidine protons (δ 8.2–8.6 ppm), and propylthio methylene (δ 2.5–3.0 ppm) .
    • 2D NMR (COSY, HSQC): Resolves overlapping signals and confirms connectivity.
  • IR Spectroscopy: Peaks at 2550–2600 cm⁻¹ (S-H stretch absent, confirming thioether formation) .
  • X-ray Crystallography: Resolves bond lengths and angles, critical for validating tautomeric forms .
  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental data .

How does the propylthio substituent influence the compound’s bioactivity compared to shorter/longer alkylthio chains?

Level: Advanced
Answer:
Structure-Activity Relationship (SAR):

  • Propylthio vs. Methylthio: Longer chains (e.g., propyl) enhance lipophilicity, improving membrane permeability. However, excessive chain length (e.g., butyl) may reduce solubility .
  • Thioether Stability: Propylthio provides a balance between metabolic stability (resistance to oxidation) and steric hindrance .
    Experimental Validation:
  • Compare IC₅₀ values against analogs in antimicrobial assays (e.g., Staphylococcus aureus).
  • Use logP measurements to correlate hydrophobicity with activity .

What computational strategies are recommended to study the compound’s interaction with biological targets?

Level: Advanced
Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., DHFR, kinases). Focus on sulfur-mediated hydrogen bonds and π-π stacking with pyrimidine .
  • MD Simulations: GROMACS or AMBER for 100-ns trajectories to assess stability in binding pockets .
  • QSAR Models: Train models with descriptors like polar surface area and molar refractivity to predict activity across analogs .

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced (Data Analysis)
Answer:

  • Control Experiments:
    • Verify assay conditions (e.g., pH, serum concentration) that may alter compound stability .
    • Use standardized cell lines (e.g., HeLa, MCF-7) to minimize variability .
  • Meta-Analysis:
    • Compare datasets using statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers .
    • Re-evaluate purity (e.g., HPLC traces) from conflicting studies .

What experimental design principles apply to studying the compound’s environmental fate or metabolic pathways?

Level: Advanced (Methodology)
Answer:

  • Environmental Stability:
    • Hydrolysis Studies: Incubate at pH 3–9, monitor degradation via LC-MS .
    • Photolysis: Expose to UV light (λ = 254 nm) and quantify breakdown products .
  • Metabolism:
    • Microsomal Assays: Use liver microsomes (human/rat) with NADPH cofactor to identify Phase I metabolites .
    • CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

How can researchers validate the compound’s tautomeric forms in solution versus solid state?

Level: Advanced (Structural Analysis)
Answer:

  • Solid-State: X-ray crystallography definitively assigns tautomers (e.g., thione vs. thiol forms) .
  • Solution-State:
    • ¹H NMR Titration: Observe proton shifts in DMSO-d₆ vs. CDCl₃ to detect tautomer-sensitive protons .
    • UV-Vis Spectroscopy: Monitor λmax shifts in polar vs. nonpolar solvents .

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